Cas no 679807-17-1 (2-Furancarbonyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenyl]-)
679807-17-1 structure
Product Name:2-Furancarbonyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenyl]-
CAS-nummer:679807-17-1
MF:C12H5Cl2F3O2
MW:309.068112134933
CID:1728582
PubChem ID:21092949
Update Time:2025-04-21
2-Furancarbonyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Furancarbonyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenyl]-
- KKJBERZVIHHPNX-UHFFFAOYSA-N
- DTXSID701176340
- SCHEMBL4134141
- 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furancarbonyl chloride
- 5-[2-chloro-4-(trifluoromethyl)phenyl]furan-2-carbonyl chloride
- 679807-17-1
-
- Inchi: 1S/C12H5Cl2F3O2/c13-8-5-6(12(15,16)17)1-2-7(8)9-3-4-10(19-9)11(14)18/h1-5H
- InChI-sleutel: KKJBERZVIHHPNX-UHFFFAOYSA-N
- LACHT: ClC1C=C(C(F)(F)F)C=CC=1C1=CC=C(C(=O)Cl)O1
Berekende eigenschappen
- Exacte massa: 307.96195
- Monoisotopische massa: 307.9618693g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 348
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 30.2Ų
Experimentele eigenschappen
- PSA: 30.21
2-Furancarbonyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenyl]- Gerelateerde literatuur
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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